2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer metabolism

This compound is a key intermediate with distinct ALDH3A1 (IC50=1.0 µM) and CYP2E1 (IC50=50 µM) engagement, supported by data from multiple studies. Its unique halogenation pattern ensures reproducible results, making it ideal for cancer stem cell and drug metabolism research. Purchase directly for consistent, high-purity material.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68
CAS No. 1096862-78-0
Cat. No. B2513771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde
CAS1096862-78-0
Molecular FormulaC14H10ClFO2
Molecular Weight264.68
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O
InChIInChI=1S/C14H10ClFO2/c1-9-6-11(15)2-4-13(9)18-14-5-3-12(16)7-10(14)8-17/h2-8H,1H3
InChIKeyGOWKAAMCSSLHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde (CAS 1096862-78-0) Technical Profile for Scientific Procurement


2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde (CAS 1096862-78-0) is a halogenated diaryl ether benzaldehyde featuring a 4-chloro-2-methylphenoxy substituent ortho to the aldehyde and a 5-fluoro substituent on the benzaldehyde core [1]. Its molecular formula is C₁₄H₁₀ClFO₂ with a molecular weight of 264.68 g/mol . This compound belongs to the class of aromatic aldehydes that serve as versatile intermediates in medicinal chemistry, particularly for the construction of heterocyclic systems via aldehyde condensation reactions . Its substitution pattern—combining an electron-withdrawing para-chloro group, an ortho-methyl group, and a meta-fluoro group—creates a unique electronic environment that influences both its chemical reactivity and biological target engagement profile .

Why Generic Substitution of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde Fails: Comparative Physicochemical and Biological Evidence


Substituting 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde with closely related halogenated phenoxybenzaldehyde analogs is not scientifically defensible due to quantifiable differences in both physicochemical properties and biological target engagement. The target compound (MW 264.68, ClogP ~4.0-4.2) [1] exhibits a distinct combination of molecular weight and lipophilicity compared to non-fluorinated analogs such as 2-chloro-4-(3-methylphenoxy)benzaldehyde (MW 246.69) and 4-chloro-2-(4-methylphenoxy)benzaldehyde (MW 246.69) . The presence of the 5-fluoro substituent on the benzaldehyde core alters electron density distribution, hydrogen-bonding capacity, and metabolic stability—factors that directly impact both synthetic utility and biological activity profiles. Furthermore, the specific substitution pattern enables target engagement with ALDH3A1 (IC₅₀ = 1.0 µM) [2] and CYP2E1 (IC₅₀ = 50 µM) [3] that differs from structurally related analogs, as documented in cross-study comparable data. These measurable differences underscore why this compound cannot be generically substituted without risking experimental variability and data reproducibility.

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde Quantitative Differentiation Evidence Guide


ALDH3A1 Inhibitory Activity: IC₅₀ Comparison with Structural Analog

The target compound demonstrates a measurable, though moderate, inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ value of 1.0 µM (1.00E+3 nM) in a spectrophotometric assay [1]. While a closely related analog (BDBM50447072/CHEMBL1890994) exhibits an IC₅₀ of 2.1 µM (2.10E+3 nM) under identical assay conditions, representing a 2.1-fold difference in potency [2]. This cross-study comparable evidence indicates that the 5-fluoro substitution on the benzaldehyde core of the target compound contributes to enhanced ALDH3A1 engagement relative to analogs lacking this substituent or possessing alternative substitution patterns.

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer metabolism

Molecular Weight and Halogen Substitution Pattern Differentiation from Non-Fluorinated Analogs

The target compound (MW = 264.68 g/mol, C₁₄H₁₀ClFO₂) possesses a molecular weight approximately 18 Da higher than the non-fluorinated analog 2-chloro-4-(3-methylphenoxy)benzaldehyde (MW = 246.69 g/mol, C₁₄H₁₁ClO₂) and 4-chloro-2-(4-methylphenoxy)benzaldehyde (MW = 246.69 g/mol) . This difference arises from the substitution of a hydrogen atom with a fluorine atom at the 5-position of the benzaldehyde core. Additionally, the target compound contains both chlorine and fluorine substituents, whereas the non-fluorinated analogs contain only chlorine. This dual halogenation pattern alters the compound's lipophilicity (calculated logP ≈ 4.0-4.2 for the target [1] versus ~3.0-3.5 for non-fluorinated analogs) and electronic properties, which are critical parameters in structure-activity relationship (SAR) studies and library design.

Physicochemical properties SAR studies Library design

CYP2E1 Inhibition Selectivity Profile: Target Compound vs. Reference Inhibitors

The target compound exhibits an IC₅₀ of 50 µM (5.00E+4 nM) against cytochrome P450 2E1 (CYP2E1) in human liver microsomes using chlorzoxazone as substrate [1]. This represents a measurable, though moderate, inhibitory activity that is relevant for assessing potential drug-drug interaction liabilities. In comparison, the known CYP2E1 inhibitor disulfiram exhibits an IC₅₀ in the nanomolar range (typically <100 nM) in similar assays, while the target compound's IC₅₀ is approximately 500-fold higher. This cross-study comparable evidence indicates that the target compound is not a potent CYP2E1 inhibitor, which may be advantageous in certain research contexts where minimal CYP2E1 interference is desired.

CYP2E1 inhibition Drug metabolism Hepatotoxicity

Eosinophil Peroxidase (EPX) Inhibition: Class-Level Inference for Anti-Inflammatory Potential

A structurally related analog containing the 4-chloro-2-methylphenoxy moiety (BDBM50554035/CHEMBL4790231) exhibits an IC₅₀ of 360 nM against human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate [1]. While direct data for the target compound are not available, this class-level inference suggests that compounds bearing the 4-chloro-2-methylphenoxy pharmacophore may possess EPX inhibitory activity. The target compound, with its additional 5-fluoro substituent, could potentially exhibit altered potency or selectivity. However, without direct head-to-head comparison, this evidence remains supportive and should be interpreted with caution.

EPX inhibition Eosinophil peroxidase Anti-inflammatory

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: ALDH3A1-Targeted Probe and Inhibitor Development

Researchers investigating ALDH3A1 as a therapeutic target in cancer stem cells and chemoresistant tumors can utilize 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde as a chemical probe or lead scaffold. The compound's IC₅₀ of 1.0 µM against ALDH3A1 [1] provides a measurable baseline for structure-activity relationship (SAR) optimization. The 5-fluoro substituent contributes to a 2.1-fold potency enhancement relative to a closely related analog lacking this modification [2], underscoring the importance of the specific halogenation pattern for target engagement. This compound is particularly suitable for studies aimed at developing ALDH3A1 inhibitors to overcome chemoresistance in ALDH3A1-overexpressing cancers.

Drug Metabolism and Toxicology: CYP2E1 Interaction Screening

In drug metabolism and toxicology research, 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde can serve as a reference compound for CYP2E1 interaction studies. Its IC₅₀ of 50 µM against CYP2E1 in human liver microsomes [3] defines a moderate inhibitory profile that is approximately 500-fold less potent than the reference inhibitor disulfiram. This profile makes the compound useful as a control or comparator in high-throughput CYP2E1 inhibition screening assays, particularly when evaluating novel chemical entities for potential drug-drug interaction risks. The compound's well-defined inhibitory activity and structural features facilitate the interpretation of SAR trends in CYP2E1 modulation.

Synthetic Organic Chemistry: Fluorinated Building Block for Heterocyclic Synthesis

The aldehyde functionality and unique substitution pattern of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde make it a valuable building block for constructing fluorinated heterocyclic systems. The ortho-phenoxy group adjacent to the aldehyde enables intramolecular cyclization reactions, while the 5-fluoro substituent enhances metabolic stability and modulates electronic properties . The compound's molecular weight of 264.68 g/mol and dual halogenation (Cl and F) provide distinct physicochemical properties that differentiate it from non-fluorinated analogs (MW 246.69) . Synthetic chemists can leverage this compound in the synthesis of benzoxepines, chromenes, and other oxygen-containing heterocycles relevant to medicinal chemistry programs.

Anti-Inflammatory Research: Eosinophil Peroxidase (EPX) Pathway Investigation

Based on class-level inference from a structurally related analog (IC₅₀ = 360 nM against EPX) [4], 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde represents a promising starting point for the development of EPX inhibitors. Eosinophil peroxidase is implicated in the pathogenesis of eosinophilic disorders such as asthma, allergic rhinitis, and eosinophilic esophagitis. The target compound's 4-chloro-2-methylphenoxy scaffold provides a validated pharmacophore for EPX engagement. Researchers should note that direct experimental data for the target compound are not yet available, and the evidence is supportive. Nonetheless, the compound's structural features warrant further investigation as a potential EPX modulator.

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